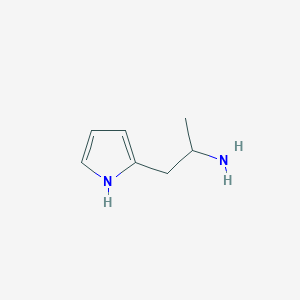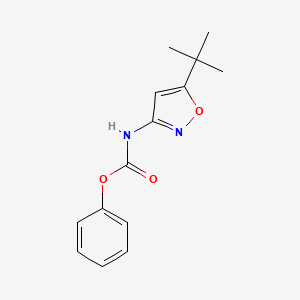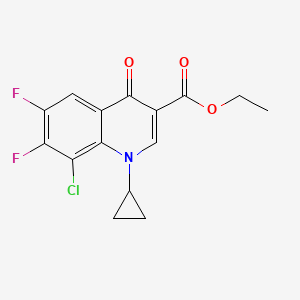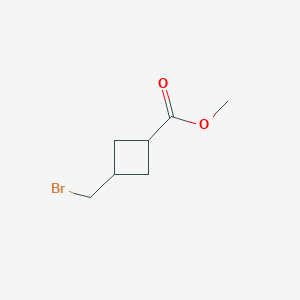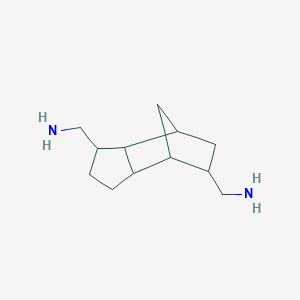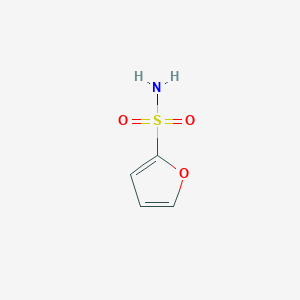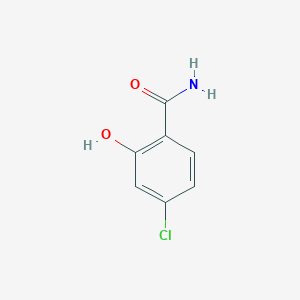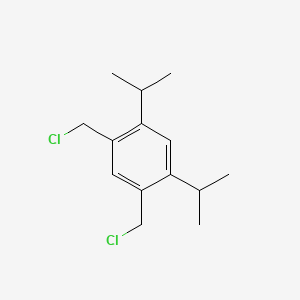
1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene
Overview
Description
1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene, commonly referred to as 1,5-DCMB, is an organic compound with a unique structure. It is a colorless, volatile liquid with a pungent odor, and it is soluble in most organic solvents. 1,5-DCMB has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. Its unique structure and reactivity make it an attractive target for research and development.
Scientific Research Applications
Cyclometalated Compounds
Research on cyclometalated compounds, such as the preparation and crystal structure analysis of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds, provides insights into the structural and electronic properties of complex organometallic frameworks (B. O. and P. Steel, 1998). These studies could indicate the potential use of 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in forming novel organometallic compounds with unique properties.
Polymer Synthesis
In polymer science, the use of bifunctional initiators for cationic ring-opening polymerization, as well as Suzuki coupling reactions to create polymers with specific side chains, highlights the role of chloromethylated benzene derivatives in synthesizing new polymeric materials (I. Cianga, Y. Hepuzer, Y. Yagcı, 2002). This suggests that 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene could serve as a precursor or building block in the development of advanced polymeric materials.
Coordination Polymers and MOFs
The synthesis and study of coordination polymers and metal-organic frameworks (MOFs) based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands illustrate the use of chloromethylated benzene derivatives in constructing novel MOF structures with potential applications in gas storage, separation, and catalysis (Xiaoju Li et al., 2012). This could point to opportunities for employing 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in similar applications.
Luminescent Materials
Studies on the synthesis and characterization of conjugated polymers incorporating metalloporphyrins indicate the potential of chloromethylated benzene derivatives in creating materials with unique optical and electronic properties, which could be useful in light-emitting devices or sensors (Biwang Jiang and W. Jones, 1997).
Environmental Applications
Research on carbazole-bearing porous organic polymers demonstrates the synthesis and application of materials with specific morphologies for environmental remediation, such as iodine capture (Shaohui Xiong et al., 2019). This suggests potential environmental applications for 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in creating sorbent materials.
properties
IUPAC Name |
1,5-bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPLIVNNOQGTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CCl)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564703 | |
| Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
CAS RN |
7188-14-9 | |
| Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

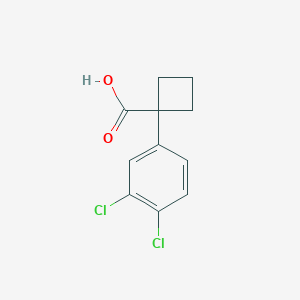
![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
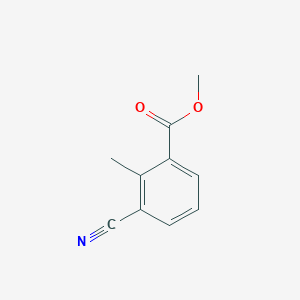
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)
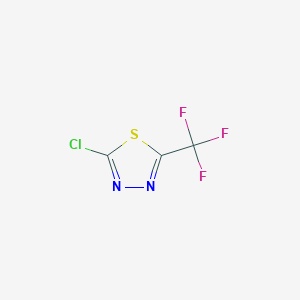
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
